molecular formula C10H14BrNO2 B1345914 5-Bromo-2-(3-methoxypropoxy)aniline CAS No. 946786-59-0

5-Bromo-2-(3-methoxypropoxy)aniline

Cat. No.: B1345914
CAS No.: 946786-59-0
M. Wt: 260.13 g/mol
InChI Key: VUXVTCCLTYVHAZ-UHFFFAOYSA-N
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Description

5-Bromo-2-(3-methoxypropoxy)aniline: is an organic compound with the molecular formula C10H14BrNO2 and a molecular weight of 260.13 g/mol . It is characterized by the presence of a bromine atom at the 5th position, a methoxypropoxy group at the 2nd position, and an aniline group. This compound is primarily used in research and development, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(3-methoxypropoxy)aniline typically involves multiple steps:

    Bromination: The starting material, 2-(3-methoxypropoxy)aniline, undergoes bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3) to introduce the bromine atom at the 5th position.

    Methoxypropoxy Group Introduction: The methoxypropoxy group can be introduced through a nucleophilic substitution reaction where 2-bromoaniline reacts with 3-methoxypropyl chloride in the presence of a base like potassium carbonate (K2CO3).

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Bromo-2-(3-methoxypropoxy)aniline can undergo nucleophilic aromatic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The aniline group can be oxidized to form nitro derivatives or reduced to form amine derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Nucleophilic Substitution: Potassium carbonate (K2CO3), 3-methoxypropyl chloride.

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Coupling: Palladium catalysts, boronic acids.

Major Products:

    Substitution Products: Various substituted anilines depending on the nucleophile used.

    Oxidation Products: Nitro derivatives.

    Reduction Products: Amine derivatives.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Employed in catalytic studies to understand reaction mechanisms.

Biology:

    Proteomics Research: Utilized in the study of protein interactions and functions.

Medicine:

    Drug Development: Investigated for potential therapeutic applications due to its structural similarity to bioactive compounds.

Industry:

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(3-methoxypropoxy)aniline depends on its application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its effects are determined by its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

    2-Bromoaniline: Lacks the methoxypropoxy group, making it less versatile in certain reactions.

    5-Bromo-2-methoxyaniline: Lacks the propoxy chain, affecting its solubility and reactivity.

    2-(3-Methoxypropoxy)aniline: Lacks the bromine atom, limiting its use in coupling reactions.

Uniqueness: 5-Bromo-2-(3-methoxypropoxy)aniline is unique due to the presence of both the bromine atom and the methoxypropoxy group, which confer specific reactivity and solubility properties, making it a valuable intermediate in organic synthesis and research.

Properties

IUPAC Name

5-bromo-2-(3-methoxypropoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2/c1-13-5-2-6-14-10-4-3-8(11)7-9(10)12/h3-4,7H,2,5-6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXVTCCLTYVHAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCOC1=C(C=C(C=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301278912
Record name 5-Bromo-2-(3-methoxypropoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301278912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946786-59-0
Record name 5-Bromo-2-(3-methoxypropoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946786-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-(3-methoxypropoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301278912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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